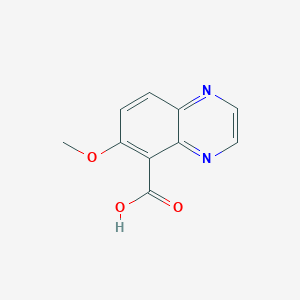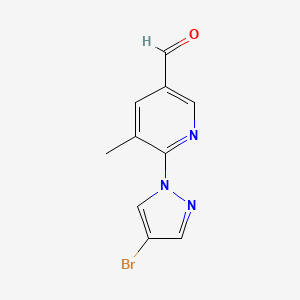![molecular formula C15H21NO4 B13316676 2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
2-{[(Benzyloxy)carbonyl]amino}heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}heptanoic acid: is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (CBZ) group attached to an amino heptanoic acid backbone. It is commonly used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}heptanoic acid typically begins with heptanoic acid and benzyloxycarbonyl chloride.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology:
- Employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable amide bonds.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.
Industry:
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through the formation of stable amide bonds. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site during synthesis.
Molecular Targets and Pathways:
- The primary molecular targets include enzymes and proteins that interact with the amide bond. The pathways involved are typically related to protein synthesis and modification .
Comparación Con Compuestos Similares
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid
Comparison:
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: This compound has a similar structure but includes a hydroxy group, making it more reactive in certain chemical reactions .
- 2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid: This compound features a cyclohexyl group, which provides steric hindrance and affects its reactivity and solubility .
Uniqueness:
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,16,19)(H,17,18) |
Clave InChI |
MBEMZLJKPQIYDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


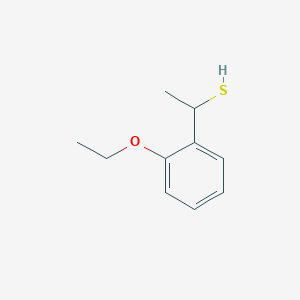
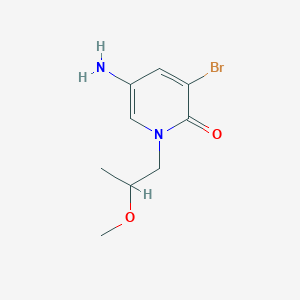


![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
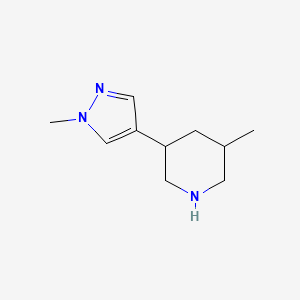

amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)

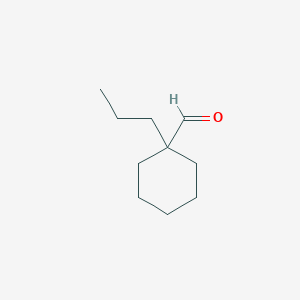
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
